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molecular formula C5H3Cl2NO2 B8732503 5-(Chloromethyl)-1,2-oxazole-3-carbonyl chloride CAS No. 80173-68-8

5-(Chloromethyl)-1,2-oxazole-3-carbonyl chloride

Cat. No. B8732503
M. Wt: 179.99 g/mol
InChI Key: HYFPPIFPJXGAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740647B1

Procedure details

120 g (743 mmol) of 5-chloromethylisoxazole-3-carboxylic acid together with 500 ml of thionyl chloride and 2 drops of pyridine were refluxed for 10 hours, subsequently concentrated in vacuo and then distilled at 20 torr. The product distilled at 125-1330C. 78 g resulted (58% of theory)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([OH:10])=O)[CH:4]=1.S(Cl)([Cl:13])=O>N1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([Cl:13])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
ClCC1=CC(=NO1)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled at 20 torr
DISTILLATION
Type
DISTILLATION
Details
The product distilled at 125-1330C
CUSTOM
Type
CUSTOM
Details
78 g resulted (58% of theory)

Outcomes

Product
Name
Type
Smiles
ClCC1=CC(=NO1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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